molecular formula C26H23N5O2 B2818927 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922046-50-2

2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2818927
CAS No.: 922046-50-2
M. Wt: 437.503
InChI Key: NEDRNUKTERUZOK-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a naphthalene moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a β-keto ester can form the pyrazole ring, which is then fused with a pyrimidine ring through further cyclization reactions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable electrophile.

    Formation of the Benzamide Group: The final step involves the amidation reaction, where the amine group of the pyrazolo[3,4-d]pyrimidine derivative reacts with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the naphthalene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[3,4-d]pyrimidine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-(5-(phenylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
  • 2-methyl-N-(2-(5-(naphthalen-2-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to the specific positioning of the naphthalene moiety, which can influence its binding affinity and specificity towards biological targets. This unique structural feature may enhance its therapeutic potential and selectivity.

Properties

IUPAC Name

2-methyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-18-7-2-4-11-21(18)25(32)27-13-14-31-24-23(15-29-31)26(33)30(17-28-24)16-20-10-6-9-19-8-3-5-12-22(19)20/h2-12,15,17H,13-14,16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDRNUKTERUZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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